molecular formula C9H16N4O8S B049401 3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-hydrazinyl-2-oxo-4,5-dihydropyrimidine-4-sulfonic acid CAS No. 114691-29-1

3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-hydrazinyl-2-oxo-4,5-dihydropyrimidine-4-sulfonic acid

Cat. No. B049401
M. Wt: 340.31 g/mol
InChI Key: SZEOSHRDIDKXBY-XBNQCIRNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-hydrazinyl-2-oxo-4,5-dihydropyrimidine-4-sulfonic acid is a chemical compound that has been used in scientific research for various purposes.

Mechanism Of Action

The mechanism of action of 3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-hydrazinyl-2-oxo-4,5-dihydropyrimidine-4-sulfonic acid involves the inhibition of thymidine phosphorylase, which leads to a decrease in the production of thymidine, a key component of DNA synthesis. This inhibition has been shown to have antitumor and antiviral effects.

Biochemical And Physiological Effects

The biochemical and physiological effects of this compound include the inhibition of thymidine phosphorylase, a decrease in thymidine production, and an increase in reactive oxygen species in cells and tissues. These effects have been shown to have antitumor and antiviral effects.

Advantages And Limitations For Lab Experiments

One advantage of using 3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-hydrazinyl-2-oxo-4,5-dihydropyrimidine-4-sulfonic acid in lab experiments is its ability to inhibit thymidine phosphorylase, which can be useful in the development of antitumor and antiviral agents. However, one limitation is its potential toxicity, which can affect the accuracy of experimental results.

Future Directions

For the use of 3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-hydrazinyl-2-oxo-4,5-dihydropyrimidine-4-sulfonic acid include further research into its antitumor and antiviral effects, as well as its potential use in the treatment of other diseases. Additionally, the development of new synthesis methods and modifications to the compound may lead to improved efficacy and reduced toxicity.

Synthesis Methods

The synthesis of 3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-hydrazinyl-2-oxo-4,5-dihydropyrimidine-4-sulfonic acid involves the reaction of hydrazine hydrate with 2-deoxy-D-ribose-5-phosphate, followed by the addition of sodium nitrite and sulfuric acid. The resulting product is then treated with sodium hydroxide and sodium sulfite to obtain the final compound.

Scientific Research Applications

This compound has been used in various scientific research applications, including as a substrate for the enzyme thymidine phosphorylase, which is involved in DNA synthesis. It has also been used as a probe for the detection of reactive oxygen species in cells and tissues. Additionally, it has been used in the development of antiviral and antitumor agents.

properties

CAS RN

114691-29-1

Product Name

3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-hydrazinyl-2-oxo-4,5-dihydropyrimidine-4-sulfonic acid

Molecular Formula

C9H16N4O8S

Molecular Weight

340.31 g/mol

IUPAC Name

(6Z)-3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-hydrazinylidene-2-oxo-1,3-diazinane-4-sulfonic acid

InChI

InChI=1S/C9H16N4O8S/c10-12-4-1-5(22(18,19)20)13(9(17)11-4)8-7(16)6(15)3(2-14)21-8/h3,5-8,14-16H,1-2,10H2,(H,11,12,17)(H,18,19,20)/t3-,5?,6-,7-,8-/m1/s1

InChI Key

SZEOSHRDIDKXBY-XBNQCIRNSA-N

Isomeric SMILES

C1C(N(C(=O)N=C1NN)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)S(=O)(=O)O

SMILES

C1C(N(C(=O)NC1=NN)C2C(C(C(O2)CO)O)O)S(=O)(=O)O

Canonical SMILES

C1C(N(C(=O)N=C1NN)C2C(C(C(O2)CO)O)O)S(=O)(=O)O

synonyms

N(4)-aminocytosine-bisulfite adduct

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.